molecular formula C22H19ClN6O2 B2707348 N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide CAS No. 306976-29-4

N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide

Cat. No. B2707348
CAS RN: 306976-29-4
M. Wt: 434.88
InChI Key: ULPKQSRBKLAAKT-BBVIKVMVSA-N
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Description

N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide is a useful research compound. Its molecular formula is C22H19ClN6O2 and its molecular weight is 434.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

One notable application of similar compounds to N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide is in antimicrobial research. Compounds with related structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of hydrazinothieno[2,3-d]pyrimidine, which is structurally related, exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).

Polymer Synthesis

These compounds also find applications in polymer science. For example, aromatic polyamides with inherent viscosities ranging from 1.08–2.00 dL/g were synthesized using a process involving the reaction of similar chemical structures with various aromatic dicarboxylic acids. Most of these polymers were soluble in aprotic solvents and could form transparent, flexible, and tough films (Yang, Hsiao, & Yang, 1996).

Molecular Docking and In Vitro Screening

In molecular docking and in vitro screening, compounds structurally related to N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide have been used. These compounds have been subjected to in silico molecular docking screenings towards target proteins, revealing moderate to good binding energies. They also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Development of Novel Heterocyclic Compounds

These types of compounds are instrumental in synthesizing novel heterocyclic compounds, such as pyrimidinone and fused pyrimidinone derivatives. Such derivatives have potential applications in various fields including pharmaceuticals (Sharma & Mahajan, 1997).

Anticonvulsant Research

Structurally related compounds have been investigated in the context of anticonvulsant research. The crystal structures of three anticonvulsant enaminones, including one with a chlorophenyl group similar to N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide, have been determined, contributing to the understanding of their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Mechanism of Action

Please consult with a professional researcher or a medicinal chemist for more information. They might have access to more specialized databases or can perform the necessary experimental studies.

Remember, working with chemicals should always be done following the appropriate safety measures, including the use of personal protective equipment and working in a controlled environment. Always refer to the material safety data sheet (MSDS) for information on handling and disposal .

properties

IUPAC Name

N-[(E)-3-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-15-11-12-24-22(27-15)25-14-19(28-20(30)17-5-3-2-4-6-17)21(31)29-26-13-16-7-9-18(23)10-8-16/h2-14H,1H3,(H,28,30)(H,29,31)(H,24,25,27)/b19-14+,26-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPKQSRBKLAAKT-BBVIKVMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC=C(C(=O)NN=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N/C=C(\C(=O)N/N=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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